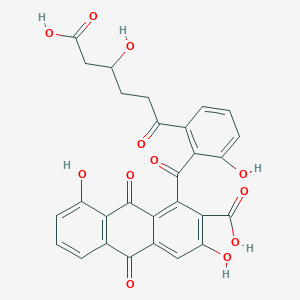
Mumbaistatin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mumbaistatin is an anthraquinone derivative known for its potent inhibitory effects on glucose-6-phosphate translocase. This compound was first isolated from cultures of the microorganism Streptomyces sp. DSM 11641.
Preparation Methods
Synthetic Routes and Reaction Conditions
Mumbaistatin can be synthesized through various methods, including the cultivation of Streptomyces sp. DSM 11641. The isolation process involves anion-exchange and reversed-phase chromatography. The compound is acid-labile and often requires methylation for structure determination .
Industrial Production Methods
Industrial production of this compound primarily relies on the fermentation of Streptomyces cultures. The process involves optimizing the growth conditions of the microorganism to maximize yield. Post-fermentation, the compound is extracted and purified using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
Mumbaistatin undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the anthraquinone core.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions often involve controlled temperatures and pH levels to ensure the stability of the compound .
Major Products
The major products formed from these reactions include various methylated and hydroxylated derivatives of this compound. These derivatives often exhibit different levels of biological activity compared to the parent compound .
Scientific Research Applications
Mumbaistatin has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying anthraquinone derivatives and their reactivity.
Biology: Investigated for its role in inhibiting glucose-6-phosphate translocase, which is crucial in glucose metabolism.
Medicine: Explored as a potential therapeutic agent for diabetes due to its inhibitory effects on glucose-6-phosphate translocase.
Mechanism of Action
Mumbaistatin exerts its effects by specifically inhibiting glucose-6-phosphate translocase. This enzyme is involved in the transport of glucose-6-phosphate across the endoplasmic reticulum membrane. By inhibiting this enzyme, this compound disrupts glucose metabolism, which can be beneficial in conditions like diabetes where glucose regulation is impaired .
Comparison with Similar Compounds
Similar Compounds
Chlorogenic Acid: Another glucose-6-phosphate translocase inhibitor but less potent than mumbaistatin.
AD4-015: A semi-synthetic analog of this compound with similar inhibitory properties
Uniqueness
This compound is unique due to its high potency as a glucose-6-phosphate translocase inhibitor. Its complex chemical structure, including the hydroxydiketodicarboxylic acid moiety, sets it apart from other similar compounds. Additionally, its ability to form various derivatives through chemical reactions adds to its versatility in scientific research .
Biological Activity
Mumbaistatin is a natural compound classified as an anthraquinone, known for its potent biological activities, particularly as an inhibitor of glucose-6-phosphate translocase (G6PT). This enzyme plays a crucial role in glucose metabolism, and its inhibition can have significant implications for metabolic disorders, including diabetes.
Chemical Structure
The chemical structure of this compound features a reduced carboxylic acid moiety and is characterized by the following molecular formula: C₁₄H₉O₅. Its structural complexity allows it to interact effectively with biological targets, which contributes to its high potency.
Inhibition of Glucose-6-Phosphate Translocase
This compound exhibits exceptional inhibitory activity against G6PT, with an IC50 value of approximately 5 nM . This level of potency makes it one of the most effective known inhibitors of this enzyme, surpassing many synthetic analogs and other natural compounds. The inhibition mechanism involves the binding of the compound to the active site of G6PT, blocking the transport of glucose-6-phosphate into the endoplasmic reticulum, which is critical for gluconeogenesis and glycogenolysis .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationships of this compound analogs has revealed insights into how modifications to its structure can enhance or diminish its biological activity. For example, semisynthetic derivatives have been developed that retain high activity while offering improved solubility or bioavailability. These findings are crucial for drug development aimed at metabolic diseases .
Case Studies and Experimental Data
- In Vivo Studies : In animal models, this compound has demonstrated significant effects on blood glucose levels, indicating potential therapeutic applications in managing diabetes. The compound's ability to lower hepatic glucose output was particularly noted in studies involving diabetic rats .
- Analogs Development : A series of analogs derived from this compound were synthesized to explore their pharmacological profiles. Notably, some analogs showed enhanced potency against G6PT while exhibiting reduced cytotoxicity in vitro .
Table: Biological Activity of this compound and Its Analogs
| Compound | IC50 (nM) | Remarks |
|---|---|---|
| This compound | 5 | Most potent G6PT inhibitor known |
| Analog A | 10 | Retains activity; improved solubility |
| Analog B | 15 | Moderate activity; lower cytotoxicity |
| Analog C | 20 | Reduced activity; potential for further modification |
Properties
CAS No. |
252961-22-1 |
|---|---|
Molecular Formula |
C28H20O12 |
Molecular Weight |
548.4 g/mol |
IUPAC Name |
1-[2-(5-carboxy-4-hydroxypentanoyl)-6-hydroxybenzoyl]-3,8-dihydroxy-9,10-dioxoanthracene-2-carboxylic acid |
InChI |
InChI=1S/C28H20O12/c29-11(9-19(34)35)7-8-15(30)12-3-1-5-16(31)20(12)27(38)24-22-14(10-18(33)23(24)28(39)40)25(36)13-4-2-6-17(32)21(13)26(22)37/h1-6,10-11,29,31-33H,7-9H2,(H,34,35)(H,39,40) |
InChI Key |
XFESZXMDORIFAO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=O)C3=C(C(=C(C=C3C2=O)O)C(=O)O)C(=O)C4=C(C=CC=C4O)C(=O)CCC(CC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















